molecular formula C36H58O12 B2478608 Trachelosperoside B1 CAS No. 109742-56-5

Trachelosperoside B1

Cat. No.: B2478608
CAS No.: 109742-56-5
M. Wt: 682.848
InChI Key: PYVIEWYHDWMVSX-MCLQBMAQSA-N
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Description

Trachelosperoside B1 is a triterpenoid glycoside with the molecular formula C₃₆H₅₈O₁₂ and a molecular weight of 682.39 g/mol . It is structurally characterized by a pentacyclic triterpene core (ursane or oleanane type) linked to a glucose moiety. This compound has been isolated from multiple plant species, including Platycodon grandiflorum (balloon flower) , Combretum psidioides , and Rubus rosifolius (roseleaf raspberry) .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9,9-bis(hydroxymethyl)-1,2,6a,6b,12a-pentamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O12/c1-18-8-11-35(30(45)48-29-26(43)25(42)24(41)21(15-37)47-29)13-12-32(3)19(27(35)34(18,5)46)6-7-22-31(2)14-20(40)28(44)36(16-38,17-39)23(31)9-10-33(22,32)4/h6,18,20-29,37-44,46H,7-17H2,1-5H3/t18-,20-,21-,22?,23?,24-,25+,26-,27-,28+,29+,31-,32-,33-,34-,35+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVIEWYHDWMVSX-MCLQBMAQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(CO)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trachelosperoside B1 involves multiple steps, starting from the extraction of the precursor compounds from plant sources. The key steps include glycosylation reactions where the triterpenoid core is linked to a glucose moiety. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials followed by purification processes such as chromatography. Advances in biotechnological methods, including the use of genetically modified microorganisms, are being explored to enhance the production efficiency and sustainability of this compound .

Chemical Reactions Analysis

Types of Reactions: Trachelosperoside B1 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome .

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Trachelosperoside B1 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit key enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway . The glycoside moiety enhances its solubility and bioavailability, facilitating its interaction with cellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trachelosperoside B1 belongs to a broader class of triterpenoid glycosides. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Molecular Formula Source Plant Key Bioactivities Selectivity/Notes
This compound C₃₆H₅₈O₁₂ Platycodon grandiflorum , Rubus rosifolius COX-1 inhibition (moderate), anti-inflammatory Less selective for COX-1 vs. COX-2; no significant cytotoxicity in tumor cells
4-epi-Nigaichigoside F1 C₃₆H₅₈O₁₂ Rubus rosifolius COX-1 inhibition (35% at 25 µg/mL), lipid peroxidation inhibition (68% at 25 µg/mL) Selective for COX-1; inhibits colon tumor cell growth by 40%
Nigaichigoside F1 C₃₆H₅₈O₁₂ Poraqueiba sericea Anti-inflammatory, antioxidant Structurally similar but lacks acetylated derivatives observed in this compound
Hyptatic Acid C₃₀H₄₈O₅ Rubus rosifolius COX-1 inhibition (25% at 25 µg/mL), colon tumor cell growth inhibition (56%) Higher cytotoxicity than this compound in HCT-116 cells
Arjunolic Acid C₃₀H₄₈O₄ Poraqueiba sericea Antioxidant, hepatoprotective Lacks glycosylation; lower anti-inflammatory activity compared to glycosides

Key Findings from Comparative Studies

Anti-Inflammatory Activity: this compound and 4-epi-nigaichigoside F1 both inhibit cyclooxygenase (COX) enzymes, but with differing selectivity. Unlike hyptatic acid, which shows significant cytotoxicity in colon cancer cells (HCT-116), this compound lacks comparable antiproliferative effects .

Structural Influences on Bioactivity: Glycosylation: The presence of a glucose moiety in this compound enhances solubility and membrane permeability compared to non-glycosylated analogues like arjunolic acid . Acetylation: Acetylated derivatives of this compound (e.g., from Combretum psidioides) exhibit altered pharmacokinetic properties, such as increased lipophilicity, which may improve blood-brain barrier penetration .

Species-Specific Variations: In Rubus rosifolius, this compound co-occurs with hyptatic acid and 19α-hydroxyasiatic acid, but its anti-inflammatory activity is less pronounced than these analogues . In Platycodon grandiflorum, this compound is a minor metabolite compared to flavonoid derivatives, suggesting its role may be secondary in plant defense mechanisms .

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